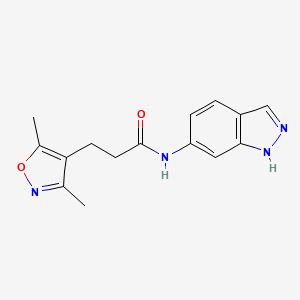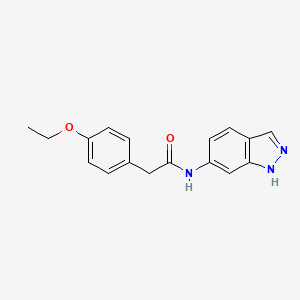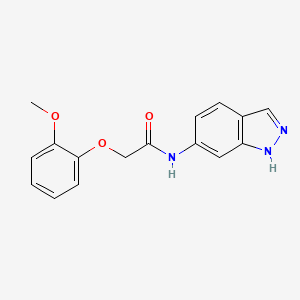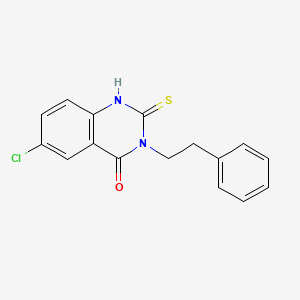
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide, also known as 3-DMPO, is a novel small molecule compound with potential applications in a variety of scientific research fields. It is a derivative of indazole and oxazole, which are heterocyclic organic compounds. 3-DMPO is of particular interest due to its unique structure and properties, which make it a promising candidate for further research and development.
科学研究应用
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide has a variety of potential applications in scientific research. It has been used as a model compound to investigate the mechanisms of enzyme-catalyzed reactions. It has also been investigated as a potential inhibitor of enzymes involved in the biosynthesis of polyketides. Additionally, it has been used in the synthesis of other small molecules and has potential applications in drug discovery.
作用机制
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide is not yet fully understood. However, it is believed that its unique structure and properties allow it to interact with specific enzymes in a manner that alters their activity. For example, this compound has been shown to inhibit the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of polyketides.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of polyketides. This suggests that this compound may have potential applications in the treatment of diseases related to polyketide metabolism. Additionally, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its structure and properties make it a promising candidate for further research. Additionally, its inhibition of acetyl-CoA carboxylase and acetylcholinesterase makes it a useful tool for studying the mechanisms of enzyme-catalyzed reactions and the effects of neurotransmitters on the body. However, this compound also has some limitations. Its effects on enzymes and other targets have not yet been fully characterized, and its safety profile is not yet well understood.
未来方向
The potential applications of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide in scientific research are vast. Further research is needed to elucidate the mechanisms of action of this compound and to determine its safety profile. Additionally, further research is needed to explore the potential of this compound as an inhibitor of enzymes involved in the biosynthesis of polyketides and as a tool for studying the effects of neurotransmitters on the body. Additionally, this compound could be used in the synthesis of other small molecules and in drug discovery. Finally, further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of diseases related to polyketide metabolism and neurological disorders.
合成方法
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide can be synthesized through a three-step process. The first step involves the reaction of 3,5-dimethyl-1,2-oxazol-4-yl chloride with 1H-indazol-6-yl methanol. This reaction yields 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)methanol. The second step involves the reaction of this intermediate with propanoic anhydride, which yields this compound. The third and final step involves the purification of the compound through recrystallization.
属性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-13(10(2)21-19-9)5-6-15(20)17-12-4-3-11-8-16-18-14(11)7-12/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRFXIRPQQBLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6577130.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B6577138.png)
![2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577145.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6577153.png)
![3-methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B6577168.png)
![6-fluoro-3-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6577176.png)
![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6577177.png)





![3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B6577242.png)
![1-[(2-methylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B6577248.png)